molecular formula C14H14N4O2 B2428367 6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439112-29-5

6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2428367
CAS No.: 439112-29-5
M. Wt: 270.292
InChI Key: HNTOQYYYFHPDDC-UHFFFAOYSA-N
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Description

“6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to have significant biological activities and is considered a promising scaffold in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines typically involves the use of aminotriazoles and pyrimidines . The specific synthesis process for “this compound” is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Structural Analysis

  • Reactions and Synthesis : 6-(3,4-Dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is used in the synthesis of various compounds, including 1,2,4-triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines, showing the versatility of this compound in heterocyclic chemistry (Abdelhamid, A., Abdel-Wahab, B. A. M., & Al-Atoom, A. A., 2004).
  • Crystal Structure and Spectroscopic Characterization : This chemical has been used in the synthesis of novel derivatives, whose structures are characterized using techniques like X-ray diffraction and NMR spectroscopy, indicating its utility in structural chemistry (Lahmidi, S., et al., 2019).

Antimicrobial and Anticancer Activity

  • Antibacterial Activity : Certain derivatives of this compound have been found to exhibit antibacterial properties against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi, S., et al., 2019).
  • Anticancer Potential : Research involving nanoencapsulation of ruthenium(ii) complexes with 1,2,4-triazolo[1,5-a]pyrimidines, including derivatives of this compound, has shown promising anticancer activity against melanoma cell lines (Fandzloch, M., et al., 2020).

Other Applications

  • Synthesis of Diverse Compounds : This compound is used in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, which highlights its importance in the development of novel organic compounds with potential applications in various fields (Abdel‐Aziz, H., et al., 2008).
  • Pharmacological Activities : The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, is known for a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties (Pinheiro, S., et al., 2020).

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-9-11(7-15-14-16-8-17-18(9)14)10-4-5-12(19-2)13(6-10)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTOQYYYFHPDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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